(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C10H10F6N2 |
|---|---|
Molecular Weight |
272.19 g/mol |
IUPAC Name |
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H10F6N2/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8H,4,17-18H2/t8-/m1/s1 |
InChI Key |
LYERWHWMFFHUDK-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base and conducted in a solvent such as acetonitrile at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
Research indicates that (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine exhibits neuroprotective properties. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors that modulate biochemical pathways. The trifluoromethyl groups increase its binding affinity, suggesting potential roles in enzyme inhibition and modulation of receptor signaling pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound can inhibit certain enzymes involved in neurodegenerative diseases. For instance, it was shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function in patients.
Materials Science
Polymer Additives
The compound's unique electronic properties make it suitable for use as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has shown that polymers modified with (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit improved resistance to thermal degradation compared to unmodified polymers.
Synthetic Intermediate
Chemical Synthesis
(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules. For example, it can be used to synthesize derivatives that are potent inhibitors of specific biological targets.
Mechanism of Action
The mechanism of action of (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Once inside the cell, it can bind to specific proteins and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares “(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine” with structurally related compounds, focusing on substituents, molecular properties, and catalytic relevance:
Key Findings:
Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group is a critical motif in all listed compounds, enhancing acidity and H-bond donor strength. This group outperforms electron-donating substituents (e.g., -OMe, -Me), which reduce catalytic efficiency .
Structural Flexibility vs. Rigidity : The target diamine’s ethane backbone offers conformational rigidity compared to thiourea derivatives with flexible cyclohexyl or alkylamine groups. Rigidity may improve stereochemical control but limit substrate adaptability .
Catalytic Performance : Thiourea derivatives (e.g., CAS 1048692-50-7) achieve moderate enantioselectivity (up to 72% ee) in 1,4-addition reactions . The diamine’s simpler structure may streamline synthesis but lacks direct catalytic data, highlighting a research gap.
Steric and Stereochemical Influence : Enantiomeric thioureas (e.g., CAS 1429516-79-9 vs. 851477-20-8) demonstrate how stereochemistry fine-tunes interactions with chiral substrates .
Biological Activity
(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H10F6N2 and a molecular weight of 272.19 g/mol. Its structure features two trifluoromethyl groups positioned at the 3 and 5 positions of the phenyl ring, which enhance its chemical properties and biological activity.
Research indicates that (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine interacts with specific molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups is believed to enhance its binding affinity and selectivity, making it a candidate for therapeutic applications. Notably, studies have suggested its potential role in enzyme inhibition and modulation of receptor signaling pathways, contributing to neuroprotective effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
- Enzyme Inhibition : It has been shown to inhibit steroid 5α-reductase (SRD5A1), which is involved in androgen-dependent diseases. In vitro assays demonstrated that an analog containing the bis(trifluoromethyl)phenyl moiety significantly inhibited dihydrotestosterone (DHT) production by up to 46% at concentrations as low as 1 µM .
- Cytotoxicity : The compound exhibited varying cytotoxic effects against human keratinocytes (HaCaTs) and dermal papilla cells (DP). The amide analog containing the bis(trifluoromethyl)phenyl group showed an IC50 of 29.99 µM against HaCaTs but was non-toxic to DP cells at tested concentrations .
Comparative Analysis
The following table summarizes key characteristics of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C9H11F3N2 | Contains a single trifluoromethyl group |
| 1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | C9H10F3N2 | Lacks bis(trifluoromethyl) substitution |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-dione | C10H8F6O2 | Contains a ketone functional group instead of amines |
The presence of two trifluoromethyl groups enhances the electronic properties and biological activity potential of (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine compared to its analogs.
Case Studies
Several studies have highlighted the compound's biological relevance:
- Neuroprotective Effects : In a study investigating neuroprotective agents, (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine demonstrated potential in modulating pathways associated with neurodegenerative diseases through enzyme inhibition .
- Antimicrobial Activity : The trifluoromethyl-substituted phenyl moiety is known to improve pharmacodynamics. Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
